molecular formula C13H17NO5 B611255 TCO-NHS ester CAS No. 1191901-33-3

TCO-NHS ester

Cat. No.: B611255
CAS No.: 1191901-33-3
M. Wt: 267.28
InChI Key: OUGQJOKGFAIFAQ-OWOJBTEDSA-N
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Description

TCO-NHS ester, also known as trans-cyclooctene-N-hydroxysuccinimide ester, is a compound widely used in the field of bioorthogonal chemistry. It is an alkyl/ether-based linker that plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. This compound is particularly valued for its ability to form stable covalent bonds with primary amines, making it an essential tool for protein labeling and modification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-NHS ester typically involves the reaction of trans-cyclooctene with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the NHS ester. The general reaction scheme is as follows:

  • Dissolve trans-cyclooctene and NHS in an anhydrous solvent such as dichloromethane.
  • Add DCC to the reaction mixture to activate the carboxyl group of trans-cyclooctene.
  • Stir the reaction mixture at room temperature for several hours.
  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.
  • Purify the product using column chromatography to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

TCO-NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

    Reagents: Primary amines (e.g., lysine residues on proteins), anhydrous solvents (e.g., dimethyl sulfoxide, dichloromethane), and coupling agents (e.g., DCC).

    Conditions: The reaction is typically carried out at a pH range of 7-9 and at room temperature.

Major Products

The major product formed from the reaction of this compound with primary amines is a stable amide bond. This covalent bond is highly stable and resistant to hydrolysis, making it suitable for various bioconjugation applications .

Scientific Research Applications

Chemical Properties and Reactivity

TCO-NHS ester is characterized by its amine-reactive nature, which enables it to form stable covalent bonds with primary amines at physiological pH (7-9). The compound has a molecular weight of 267.28 g/mol and is soluble in organic solvents such as dichloromethane, chloroform, dimethyl sulfoxide, and dimethylformamide. The reactivity of this compound is significantly enhanced when used in the context of inverse electron demand Diels-Alder reactions, particularly with tetrazine derivatives, allowing for site-specific labeling and modification of biomolecules .

Bioconjugation Applications

  • Protein Modification : this compound is frequently employed to modify proteins by attaching TCO moieties to lysine residues or other primary amine-containing sites. This modification facilitates subsequent reactions with tetrazine-functionalized probes for applications such as imaging and drug delivery .
  • Antibody Labeling : In a notable study, this compound was used to derivatize single-domain antibodies (sdAbs) for radiolabeling purposes. The modified antibodies showed improved radiochemical yields and reduced kidney uptake when labeled with fluorine-18 using the inverse electron demand Diels-Alder reaction . This approach enhances the specificity and efficacy of antibody-based therapies.
  • Oligonucleotide Functionalization : The compound can also be utilized to introduce azide groups into amino-modified oligonucleotides. This allows for further functionalization via click chemistry, enabling the development of complex nucleic acid-based constructs for therapeutic and diagnostic applications .

Case Studies

Study Application Findings
Labeling Single Domain Antibodies Radiolabeling for imagingAchieved a radiochemical yield of 17.8% using TCO-GK-PEG4-NHS ester; significantly improved binding affinity to HER2 .
Protein-Protein Conjugation Enhancing ELISA sensitivityAntibodies modified with TCO groups demonstrated increased surface density leading to improved assay sensitivity .
Oligonucleotide Modifications Creating functionalized nucleotidesSuccessful introduction of azide groups into oligonucleotides using this compound allowed for subsequent click reactions .

Surface Modification

This compound is also used for surface modification in various applications, including biosensors and nanomaterials. By attaching TCO moieties to surfaces, researchers can create reactive sites for further functionalization or immobilization of biomolecules, enhancing the performance of biosensors and other diagnostic tools .

Mechanism of Action

The mechanism of action of TCO-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine. This reaction occurs through nucleophilic substitution, where the amine attacks the carbonyl carbon of the NHS ester, resulting in the formation of an amide bond. This covalent bond is highly stable and resistant to hydrolysis, making it ideal for bioconjugation applications .

Comparison with Similar Compounds

TCO-NHS ester is unique in its ability to form stable covalent bonds with primary amines, making it highly valuable for bioconjugation applications. Similar compounds include:

Each of these compounds has unique properties that make them suitable for specific applications, but this compound remains a versatile and widely used tool in bioorthogonal chemistry.

Biological Activity

Trans-Cyclooctene (TCO)-NHS ester is a versatile chemical compound widely used in bioconjugation and bioorthogonal chemistry. Its unique properties enable it to react specifically with primary amines, making it a valuable tool in various biological applications, including protein labeling and drug delivery systems. This article delves into the biological activity of TCO-NHS ester, supported by research findings, case studies, and data tables.

This compound is an amine-reactive building block characterized by its ability to form covalent bonds with primary amines at physiological pH (7-9). The reaction proceeds via the formation of a stable amide bond, which is crucial for the conjugation of biomolecules such as proteins and antibodies. The compound has a molecular weight of 267.28 g/mol and a chemical formula of C13H17NO5 .

Key Properties:

  • Molecular Weight: 267.28 g/mol
  • Chemical Formula: C13H17NO5
  • Solubility: Soluble in DCM, chloroform, DMSO, and DMF
  • Purity: Greater than 90% as determined by H NMR .

Applications in Biological Research

This compound is primarily utilized in:

  • Protein Conjugation: It facilitates the conjugation of proteins to small molecules, antibodies, or oligonucleotides.
  • Radiolabeling: It is employed in the preparation of radiolabeled compounds for imaging studies, particularly using fluorine-18.
  • Surface Modification: this compound can modify surfaces for enhanced biocompatibility and functionality in biomaterials .

Case Study 1: Protein Labeling with this compound

In a study evaluating the efficacy of this compound for protein labeling, researchers demonstrated that varying concentrations of this compound impacted the degree of conjugation achieved. For instance, using 250 equivalents of TCO resulted in an average loading of 1.5 TCOs per nanobody (NB), while higher concentrations led to decreased solubility and aggregation . This study highlights the importance of optimizing reagent concentrations to achieve desired labeling efficiency without compromising protein integrity.

Case Study 2: Biodistribution Studies

Another significant application involved the use of this compound in labeling nanobodies for biodistribution studies in Long Evans rats. The labeled proteins were tracked using positron emission tomography (PET). Results indicated rapid excretion through the liver, with no significant brain uptake observed. This finding suggests that while TCO-NBS can effectively label proteins for tracking, their lipophilicity may influence biodistribution patterns .

Comparative Data Table: this compound vs. Other Conjugation Methods

PropertyThis compoundConventional NHS EsterClick Chemistry (Azide)
Reaction TypeBioorthogonalNon-bioorthogonalBioorthogonal
Reaction Rate (k)>800 M⁻¹s⁻¹ModerateHigh
SelectivityHighModerateHigh
SolubilityGoodVariableGood
ApplicationsBroadLimitedBroad

Research Findings on Biological Activity

Recent research has underscored the significance of this compound in enhancing the delivery and efficacy of therapeutic agents. The inverse-electron demand Diels-Alder reaction between TCO and tetrazines has shown exceptional kinetics and selectivity, enabling precise targeting in complex biological environments. This feature is particularly advantageous for applications involving low-abundance biomolecules .

Q & A

Q. Basic: What methodologies are recommended for conjugating TCO-NHS ester to primary amines in proteins?

Methodological Answer:

  • Reaction Setup: Adjust the protein solution to pH 8.8–9.0 using small aliquots of 0.1 M Na₂CO₃ to activate primary amines (lysine residues) .
  • Solvent Compatibility: Prepare this compound in dry DMF (≤5% final volume in aqueous solutions to avoid denaturation) .
  • Molar Ratio: Use 8–20 molar equivalents of this compound per protein to achieve optimal labeling (e.g., 8.1 TCO groups per cetuximab antibody in pretargeted imaging studies) .
  • Incubation: React for 1–3 hours at room temperature, followed by purification via size-exclusion chromatography (e.g., Zeba™ spin columns) to remove unreacted reagents .
  • Validation: Confirm conjugation efficiency using SEC-HPLC or SDS-PAGE with tetrazine-based fluorescent probes .

Q. Basic: What are the primary applications of this compound in protein research?

Methodological Answer:

  • Protein Tracking: Labeling lysine residues enables real-time tracking of protein localization and interactions via bioorthogonal click chemistry with tetrazine probes .
  • Pretargeted Imaging: Conjugation to antibodies (e.g., cetuximab) allows in vivo tumor targeting, followed by radiolabeled tetrazine probes for PET/SPECT imaging .
  • PROTAC Synthesis: Acts as a linker to connect E3 ligase ligands to target protein binders, enabling targeted protein degradation .

Q. Basic: What storage conditions are required to maintain this compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in desiccated, light-protected vials to prevent hydrolysis and oxidation .
  • Solubility: Re-suspend in anhydrous DMSO or DMF for long-term storage; avoid aqueous buffers unless using PEGylated derivatives (e.g., TCO-PEG4-NHS ester) .
  • Freeze-Thaw Cycles: Aliquot stock solutions to minimize degradation from repeated freezing/thawing .

Q. Advanced: How can researchers optimize this compound conjugation efficiency under varying pH conditions?

Methodological Answer:

  • pH Range: Maintain pH 8.5–9.0 for maximal amine reactivity. Below pH 8.0, conjugation efficiency drops due to reduced lysine deprotonation .
  • Buffers: Use carbonate or borate buffers for pH stability. Avoid Tris-based buffers, which compete with lysine residues .
  • Competitive Analysis: Compare labeling yields at pH 7.4 vs. 8.6 (e.g., 40.5% consumption of tetrazine probes at pH 8.6 ).

Q. Advanced: What strategies address low yields in PROTAC synthesis using this compound?

Methodological Answer:

  • Stepwise Synthesis: Derivatize intermediates (e.g., compound 3) with this compound in the final step to preserve reactivity .
  • Purification: Use semi-preparative HPLC to isolate PROTACs with >95% purity, minimizing side products from competing reactions .
  • Stoichiometry: Optimize molar ratios (e.g., 1.5 equivalents this compound per amine) to balance conjugation and cost .

Q. Advanced: How to quantify the number of TCO groups conjugated per antibody?

Methodological Answer:

  • Tetrazine Probe Assay: React purified TCO-antibody with excess HYNIC-PEG11-Tz. Monitor UV absorption (280 nm) to calculate unreacted Tz, inferring TCO/antibody ratio (e.g., 8.1 TCO groups per cetuximab ).
  • Mass Spectrometry: Analyze intact antibodies via ESI-MS to detect mass shifts corresponding to TCO adducts .

Q. Advanced: How is this compound integrated into pretargeted imaging protocols for in vivo studies?

Methodological Answer:

  • Antibody Modification: Conjugate this compound to tumor-targeting antibodies (e.g., cetuximab for EGFR+ cancers) .
  • Click Chemistry In Vivo: Administer radiolabeled tetrazine probes (e.g., ¹⁸F/⁶⁸Ga) 24–48 hours post-antibody injection for rapid bioorthogonal ligation .
  • Biodistribution Analysis: Use gamma counting or PET imaging to quantify tumor-to-background ratios, optimizing probe clearance kinetics .

Q. Advanced: What considerations guide the choice between this compound and PEGylated derivatives?

Methodological Answer:

  • Aqueous vs. Organic: Use this compound in organic solvents (DMF/THF) for small-molecule modifications. For proteins, select TCO-PEG4-NHS ester to enhance water solubility and reduce steric hindrance .
  • Stability: PEG spacers extend half-life in vivo by reducing renal clearance, critical for therapeutic applications .
  • Reaction Kinetics: PEGylation slows reaction rates; compensate with longer incubation times (e.g., 2–4 hours) .

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGQJOKGFAIFAQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191901-33-3
Record name CYCLOOCT-4-ENYL 2,5-DIOXOPYRROLIDIN-1-YL CARBONATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BX65M7XV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
TCO-NHS ester
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
TCO-NHS ester
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
TCO-NHS ester
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
TCO-NHS ester
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
TCO-NHS ester
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
TCO-NHS ester

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